molecular formula C16H14O3 B191836 4'-Methoxyflavanone CAS No. 3034-08-0

4'-Methoxyflavanone

Cat. No.: B191836
CAS No.: 3034-08-0
M. Wt: 254.28 g/mol
InChI Key: QIUYUYOXCGBABP-INIZCTEOSA-N
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Description

4’-Methoxyflavanone is a flavonoid compound . It has been found to be a neuroprotective agent that inhibits the accumulation of poly (ADP-ribose) and neuronal cell death following chemically-induced DNA damage or NMDA excitation .


Synthesis Analysis

4’-Methoxyflavanone can be synthesized through various methods . One method involves the reaction of 2’, 4’-dihydroxy-4-methoxychalcone with pyridinium chlorochromate in dichloromethane at 20°C for approximately 10 minutes . Another method involves the oxidative cyclization reaction of 2’, 4’-dihydroxy-4-methoxychalcone using I2 in DMSO as a catalyst with a mole ratio of 1:1 .


Molecular Structure Analysis

The molecular formula of 4’-Methoxyflavanone is C16H14O3 . It belongs to the class of organic compounds known as flavanones, which are characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 .


Chemical Reactions Analysis

The 7-hydroxy-4’-methoxyflavone has been synthesized through oxidative cyclization reaction of 2’, 4’-dihydroxy-4-methoxychalcone using I2 in DMSO as a catalyst with a mole ratio of 1:1 .

Scientific Research Applications

  • Antibacterial and Anti-inflammatory Properties : A study by Valdés et al. (2020) found that a flavanone derivative exhibited moderate inhibitory activity against methicillin-resistant Staphylococcus aureus and potent, selective inhibition of 5-hLOX, an enzyme involved in inflammation, suggesting potential use in treating respiratory tract diseases (Valdés et al., 2020).

  • Potential Anticancer Applications : Research by Pouget et al. (2000) and Matsjeh et al. (2017) indicates that 4'-Methoxyflavans and related compounds could have anticancer properties. Pouget et al. focused on synthesis and structure analysis for potential use as anticancer drugs (Pouget et al., 2000), while Matsjeh et al. synthesized compounds for testing against cervical and colon cancer cells (Matsjeh et al., 2017).

  • Antioxidant and Antimicrobial Activities : A study by Bedane et al. (2015) found that new flavanones isolated from Erythrina livingstoniana exhibited antibacterial efficacy and free-radical scavenging potential, highlighting their antioxidant and antimicrobial properties (Bedane et al., 2015).

  • Anti-inflammatory and Antioxidant Effects : Lee (2015) evaluated the suppressive activity of flavanone derivatives on nitric oxide production in macrophage cells and found that certain derivatives had potent anti-inflammatory and antioxidant activities (Lee, 2015).

  • Potential in Bone Disease Treatments : Im et al. (2013) discovered that 6,4'-Dihydroxy-7-methoxyflavanone inhibits osteoclast differentiation and function, suggesting potential therapeutic application in osteoclastogenic bone diseases such as osteoporosis and rheumatoid arthritis (Im et al., 2013).

  • Use in Analytical Chemistry : Jin Yan-hong (2009) developed a rapid analytical method for determining 4'-hydroxyflavanone and 6-methoxyflavanone in human urine samples, which could be useful for biomedical analysis (Jin Yan-hong, 2009).

Safety and Hazards

When handling 4’-Methoxyflavanone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

4’-Methoxyflavanone interacts with various enzymes, proteins, and other biomolecules. It is a neuroprotective agent that inhibits the accumulation of poly (ADP-ribose) and neuronal cell death following chemically-induced DNA damage or NMDA excitation .

Cellular Effects

4’-Methoxyflavanone has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to protect against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation .

Molecular Mechanism

The molecular mechanism of 4’-Methoxyflavanone involves its interaction with various biomolecules. It has been suggested that 4’-Methoxyflavanone might change how the body breaks down chemicals called hormones, potentially causing the body to have more of the hormone called testosterone .

Properties

CAS No.

3034-08-0

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

(2S)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3/t16-/m0/s1

InChI Key

QIUYUYOXCGBABP-INIZCTEOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=CC=CC=C3O2

SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
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reactant
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COc1ccc(C=C(C(=O)OC(C)(C)C)C(=O)c2ccccc2O)cc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of 4'-Methoxyflavanone is C16H14O3. Its molecular weight is 254.28 g/mol. []

A: this compound can be characterized using various spectroscopic methods, including:* Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the structure by analyzing the magnetic properties of atomic nuclei. Both 1H-NMR and 13C-NMR spectra are useful for characterizing this compound. [, , , ]* Infrared (IR) spectroscopy: This method identifies functional groups present in the molecule by analyzing its interactions with infrared light. [, ] * Mass spectrometry (MS): This technique helps determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound. [, , ]

A: this compound is a flavanone, a class of flavonoids. Its core structure consists of two benzene rings (A and B) linked by a three-carbon chain forming an oxygen-containing heterocyclic ring (C). [, , , ]

A: The 4'-methoxy group refers to a methoxy group (-OCH3) attached to the fourth carbon (4') of the B ring in the flavanone structure. This substitution can influence the molecule's polarity, reactivity, and potential biological activity. [, , , ]

ANone: Research suggests that this compound and its derivatives may possess various biological activities:

  • Antibacterial activity: Studies have shown that some flavanones, including structurally related compounds, demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA). []
  • Antifungal activity: this compound has been identified in the leaves of Piper marginatum, a plant with known antifungal properties. []
  • Antioxidant activity: Flavanones, as a class, are recognized for their antioxidant properties. [, , ]

ANone: The potential applications of this compound stem from its reported biological activities:

  • Antimicrobial agent: Its potential against bacteria, especially drug-resistant strains like MRSA, warrants further investigation for developing novel antimicrobial agents. []
  • Therapeutic agent: Further research is needed to explore its potential use in treating conditions where its antifungal or antioxidant properties might be beneficial. [, ]

A: this compound can be synthesized from 2′-hydroxy-3′,4′-methylenedioxy-4-methoxychalcone through a series of reactions involving thallium(III) acetate and a catalytic amount of perchloric acid. []

A: While specific SAR studies focusing on this compound are limited in the provided research, modifications to the flavanone structure, such as the introduction of prenyl groups or changes in the methylation pattern, can significantly influence biological activity. [, , ]

ANone: Researchers utilize various analytical techniques for studying this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC allows separation and quantification of this compound in complex mixtures, often coupled with UV or PDA detectors. [, , ]
  • Thin Layer Chromatography (TLC): This technique offers a rapid and cost-effective way to separate and analyze this compound and related compounds. []
  • Molecular Docking: Computational techniques like molecular docking are employed to predict the binding affinity and interactions of this compound with target proteins, aiding in understanding its potential mechanisms of action. [, ]

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